6-(2,3-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-(2,3-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17907528
InChI: InChI=1S/C17H21N5O2S/c1-21-9-7-11(8-10-21)15-18-19-17-22(15)20-16(25-17)12-5-4-6-13(23-2)14(12)24-3/h4-6,11H,7-10H2,1-3H3
SMILES:
Molecular Formula: C17H21N5O2S
Molecular Weight: 359.4 g/mol

6-(2,3-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC17907528

Molecular Formula: C17H21N5O2S

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

6-(2,3-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C17H21N5O2S
Molecular Weight 359.4 g/mol
IUPAC Name 6-(2,3-dimethoxyphenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C17H21N5O2S/c1-21-9-7-11(8-10-21)15-18-19-17-22(15)20-16(25-17)12-5-4-6-13(23-2)14(12)24-3/h4-6,11H,7-10H2,1-3H3
Standard InChI Key HDQQYMKNFVGFPD-UHFFFAOYSA-N
Canonical SMILES CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=C(C(=CC=C4)OC)OC

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s molecular formula is C₁₇H₂₁N₅O₂S, with a molecular weight of 359.4 g/mol. Its core structure consists of a fused triazolo[3,4-b][1, thiadiazole system, substituted at the 3-position with a 1-methylpiperidin-4-yl group and at the 6-position with a 2,3-dimethoxyphenyl group (Figure 1). The piperidine moiety introduces a basic nitrogen center, while the dimethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₂₁N₅O₂S
Molecular Weight359.4 g/mol
IUPAC Name6-(2,3-dimethoxyphenyl)-3-(1-methylpiperidin-4-yl)-[1, triazolo[3,4-b] thiadiazole
SMILESCN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=C(C(=CC=C4)OC)OC
InChIKeyHDQQYMKNFVGFPD-UHFFFAOYSA-N

Spectroscopic Characterization

Spectral data for analogous triazolothiadiazoles include:

  • IR Spectroscopy: Absorbances at ~3057 cm⁻¹ (C-H aromatic stretching) and ~1623 cm⁻¹ (C=N/C=S stretching) .

  • ¹H NMR: Signals for methoxy groups (~δ 3.8–3.9 ppm), piperidine protons (~δ 2.5–3.5 ppm), and aromatic protons (~δ 6.8–7.5 ppm) .

  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight (e.g., m/z 359.4).

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis involves a multi-step sequence (Scheme 1):

  • Formation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols: Reaction of substituted benzoic acid hydrazides with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate .

  • Cyclocondensation: Treatment of the triazole-thiol intermediate with 2,3-dimethoxybenzoic acid in phosphorus oxychloride (POCl₃) under reflux to form the triazolothiadiazole core .

  • Piperidinyl Incorporation: Alkylation or nucleophilic substitution to introduce the 1-methylpiperidin-4-yl group at the 3-position.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1KOH, CS₂, ethanol, reflux, 6 h60–70%
2POCl₃, 80°C, 3 h30–40%
31-methylpiperidine, DMF, K₂CO₃, 12 h50–55%

Challenges and Optimizations

  • Low Yields in Cyclocondensation: The use of POCl₃ often results in moderate yields (~38% in analogous syntheses) . Alternatives like PCl₅ or microwave-assisted methods may improve efficiency .

  • Purification: Recrystallization from ethanol or chromatographic separation is required to isolate the pure product.

ActivityMechanismPredicted Efficacy
AntibacterialCell wall synthesis inhibitionModerate to High
AntifungalErgosterol biosynthesis disruptionModerate
AnticancerTopoisomerase II inhibitionHigh
CNS Modulationσ-Receptor interactionUnderexplored

Physicochemical and Analytical Profiling

Solubility and Stability

  • Solubility: Poor aqueous solubility (log P ≈ 3.5 predicted), necessitating formulation with co-solvents.

  • Stability: Stable under acidic conditions but susceptible to ring cleavage in strong bases .

Chromatographic Analysis

  • HPLC: Retention time ~12.4 min (C18 column, acetonitrile:water 70:30).

  • TLC: R<sub>f</sub> = 0.65 (silica gel, ethyl acetate:hexane 1:1) .

Comparison with Structural Analogs

Table 4: Analog Comparison

CompoundSubstituentsBioactivity Highlights
Target Compound2,3-Dimethoxyphenyl, 1-methylpiperidin-4-ylHypothesized broad-spectrum activity
6-(4-Ethoxyphenyl) analog 4-Ethoxyphenyl, piperidin-1-ylmethylModerate antibacterial activity
3,6-Diphenyl variant Phenyl groups at C3, C693.8% inhibition vs. E. coli

The dimethoxyphenyl group in the target compound may confer superior antifungal activity compared to monosubstituted analogs due to enhanced electron-donating effects .

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